2-(biphenyl-4-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a biphenyl group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of the biphenyl and oxadiazole moieties, followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the oxadiazole ring would yield amines.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The biphenyl and oxadiazole groups can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester
- 2-Propanone, 1-(4-methoxyphenyl)-
Uniqueness
What sets 2-{[1,1’-BIPHENYL]-4-YL}-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ACETAMIDE apart is its combination of a biphenyl group with an oxadiazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C27H27N3O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-phenylphenyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C27H27N3O3/c1-19(2)30(18-25-28-27(29-33-25)23-13-15-24(32-3)16-14-23)26(31)17-20-9-11-22(12-10-20)21-7-5-4-6-8-21/h4-16,19H,17-18H2,1-3H3 |
InChI Key |
ZTHZPYWVDREXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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